2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-8-5-9(16-11(13)15-8)14-7-4-2-1-3-6(7)10(17)18/h1-5H,(H,17,18)(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPJIKVWLMDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-chloropyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a palladium-catalyzed cyanation reaction with zinc (II) cyanide . The reaction conditions often include a mixture of solvents such as H2O and MeOH, and the reaction is carried out at temperatures ranging from 25 to 30°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the use of catalysts such as palladium or platinum to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid may yield corresponding quinones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products, including halogenated derivatives and nucleophilic substitution products.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid is in enzyme inhibition studies. It has been shown to interact with various cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which play critical roles in drug metabolism. This interaction may lead to significant drug-drug interactions when co-administered with other medications .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against biofilm-forming pathogens. Studies indicate that it can significantly reduce biofilm formation by up to 94% at specific concentrations, highlighting its potential as an antimicrobial agent .
Anticancer Properties
Recent investigations have revealed the compound's potential in oncology. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation through mechanisms like apoptosis induction or cell cycle arrest. Preliminary studies show promising anticancer activity against various human cancer cell lines, warranting further exploration into its therapeutic potential .
Case Study 1: Enzyme Interaction
A study published in the Journal of Medicinal Chemistry explored the binding affinity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid to various enzymes involved in metabolic pathways. The results indicated a strong binding affinity to specific targets, suggesting its potential as a lead compound for developing enzyme inhibitors .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The findings revealed that it significantly reduced biofilm formation at certain concentrations, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key parameters:
*Predicted based on chloro and amino group contributions.
Key Observations :
- The target compound’s chloro and amino groups likely reduce lipophilicity (lower XLogP3) compared to benzoyl derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, XLogP3 ~3.5) .
- The 6-hydroxy substituent in the brominated analog () increases polarity, reflected in its lower XLogP3 (0.8) and higher hydrogen-bonding capacity .
- Ester-containing compounds like Lactofen exhibit higher molecular weights and lipophilicity due to bulky substituents .
Binding Interactions and Receptor Affinity
highlights the role of substituents in modulating binding energies (ΔGbinding) to receptors like T1R3. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid show lower ΔGbinding (stronger binding) compared to simpler benzoic acids due to enhanced hydrophobic interactions .
- The target compound’s pyrimidine-amino group may engage in π-π stacking and hydrogen bonding, similar to indole-based pharmaceuticals (e.g., Giripladib, ), which target pain receptors via sulfonyl and trifluoromethyl groups .
Metabolic and Toxicological Profiles
- Ester vs. Amide Linkages : Compounds like Lactofen (ester) are prone to hydrolysis, whereas the target’s amide bond may confer metabolic stability .
- Amino and Hydroxy Groups: These substituents can influence Phase I/II metabolism. For instance, the brominated analog () may undergo dehalogenation or glucuronidation, while the target’s chloro group could resist metabolic cleavage .
Structural Analogues in Drug Development
- Giripladib (): A benzoic acid derivative with a sulfonylaminoethyl-indole group, used in arthritis treatment.
- 490-M16 (): A methoxyimino-substituted benzoic acid, illustrating how electron-withdrawing groups can modulate reactivity and binding .
Biological Activity
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including an amino group and a chlorinated pyrimidine moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoic acid
- Molecular Formula : C11H10ClN4O2
- Molecular Weight : 262.68 g/mol
- CAS Number : 18160-09-3
The biological activity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid primarily involves its interaction with specific enzymes and receptors. It is known to act as an enzyme inhibitor, which can modulate various biochemical pathways. The compound's ability to bind to active sites of enzymes may prevent substrate access, thereby inhibiting enzymatic reactions critical for cellular functions.
Enzyme Inhibition
Research indicates that this compound can inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are important in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid against various bacterial strains. Its effectiveness in suppressing bacterial biofilm formation has been noted, indicating potential applications in treating infections caused by biofilm-forming pathogens .
Anticancer Properties
The compound has shown promise in the field of oncology. Its structural similarity to other known anticancer agents suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies indicate that derivatives of this compound may possess significant anticancer activity, warranting further investigation into their therapeutic potential .
Case Study 1: Enzyme Interaction
A study published in the Journal of Medicinal Chemistry explored the binding affinity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid to various enzymes involved in metabolic pathways. The results indicated a strong binding affinity to specific targets, suggesting its potential as a lead compound for developing enzyme inhibitors .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The findings revealed that at certain concentrations, it significantly reduced biofilm formation by up to 94%, demonstrating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-(2-Chloropyrimidin-4-yl)benzoic acid | 0.91 | Lacks amino substitution; more acidic properties |
| Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)benzoate | 0.85 | Exhibits anticancer properties |
| 3-(Pyrimidin-5-yl)benzoic acid | 0.76 | Different pyrimidine substitution; less potent |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution between 2-amino-6-chloro-4-aminopyrimidine and a substituted benzoic acid derivative. Key steps include:
- Coupling Reaction : Use polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
- Optimization : Vary temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1 to 1:1.2) to maximize efficiency. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm regioselectivity and hydrogen bonding. Intramolecular H-bonding (e.g., N–H⋯O) may appear as downfield-shifted signals (e.g., δ 10–12 ppm for NH protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 309.03).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., dimerization via O–H⋯O bonds) to validate solid-state structure .
Q. What solvent systems are suitable for solubility and stability testing of this compound in biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), or ethanol/water mixtures. Use sonication or heating (≤50°C) to enhance dissolution .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Adjust buffer composition (e.g., add 0.1% BSA) to reduce aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing signals) during characterization?
Methodological Answer:
- Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. For example, unresolved C4/C6 pyrimidine carbons may require DEPT-135 or -labeling .
- Dynamic Processes : Variable-temperature NMR (e.g., 25–60°C) can identify tautomerism or rotational barriers causing signal broadening .
- Crystallographic Validation : Compare experimental NMR data with computed chemical shifts (DFT) or crystallographic coordinates to assign ambiguous signals .
Q. What strategies are effective for assessing the biological activity of this compound, particularly in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases) based on structural analogs .
- Assay Design :
- Inhibition Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in continuous assays.
- Dose-Response : Test concentrations from 1 nM–100 µM, with positive controls (e.g., methotrexate for DHFR inhibition).
- Selectivity Screening : Cross-test against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding (e.g., >90% bound to albumin), and metabolic clearance (e.g., CYP450 assays) to explain reduced efficacy in vivo .
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance bioavailability. Test in rodent models with controlled delivery (e.g., osmotic pumps) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., dechlorinated or glucuronidated derivatives) .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : Expose to UV light (λ = 254 nm) for 48 hours.
Analyze degradation products via UPLC-PDA and high-resolution MS to identify vulnerable functional groups (e.g., amine or ester bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
